1,3-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene
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Overview
Description
1,3-Dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C({17})H({18})Cl({2})O({4}) It is characterized by the presence of two chlorine atoms and a complex ether linkage involving a dimethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with 1,3-dichlorobenzene and 2,6-dimethoxyphenol.
Ether Formation: The first step involves the formation of an ether linkage between 2,6-dimethoxyphenol and 3-chloropropanol under basic conditions, typically using a base such as potassium carbonate in a solvent like acetone.
Substitution Reaction: The resulting intermediate undergoes a nucleophilic substitution reaction with 1,3-dichlorobenzene in the presence of a strong base like sodium hydride or potassium tert-butoxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of dechlorinated or partially reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Dechlorinated benzene derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
1,3-Dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,3-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and ether linkages can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-3-[3-(2,6-dimethoxyphenoxy)propoxy]benzene: Similar structure but with different chlorine atom positions.
2,4-Dichloro-1-[3-(2,6-dimethoxyphenoxy)propoxy]benzene: Another positional isomer with distinct chemical properties.
Uniqueness
1,3-Dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern, which can result in different reactivity and biological activity compared to its isomers
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1,3-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-20-14-8-4-9-15(21-2)17(14)23-11-5-10-22-16-12(18)6-3-7-13(16)19/h3-4,6-9H,5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVMDQAYYKAVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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